Cas no 50910-55-9 (2-Amino-3,5-dibromobenzaldehyde)
2-Amino-3,5-dibromobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-3,5-dibromobenzaldehyde
- 3,5-Dibromo-O-Amibobenzaldehyde
- 2-Amino-3,5-dibromo benzaldhyde
- 3,5-Dibromoanthranilaldehyde
- 2-Amino-3,5-dibromo-benzaldehyde
- 2-Amino-3,5-dibrom-benzaldehyd
- 3,5-dibromo-2-amino-benzaldehyde
- Ambroxol Hydrochloride Impurity E
- 3,5-DIBROMO-2-AMINOBENZALDEHYDE
- Benzaldehyde, 2-amino-3,5-dibromo-
- BROMHEXINE IMPURITY B
- PubChem8245
- KSC272A2L
- RCPAZWISSAVDEA-UHFFFAOYSA-N
- BCP06911
- STL450950
- CA0043
- SBB063039
- RP17615
- 2-azanyl-3,5-bis(bromanyl)benzaldehyde
- 2-Amino-3,5-d
- D2625
- A828361
- InChI=1/C7H5Br2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H
- NS00001499
- AC-31356
- DTXSID70198943
- 2-Amino-3,5-dibromobenzaldehyde, 97%
- EN300-136846
- PD055781
- AMY16465
- 50910-55-9
- Z1269136164
- MFCD00671100
- AS-12042
- AKOS015854696
- F12175
- AC-10733
- EC 256-841-0
- HY-107849
- CS-0030731
- SY038949
- FT-0611038
- SCHEMBL285148
- BP-12420
- W-105925
- EINECS 256-841-0
- 2-Amino-3,5-dibromobenzaldehyde,99%
- Ambroxol Hydrochloride Imp. E (EP) 2-Amino-3,5- dibromobenzaldehyde
- DB-020382
-
- MDL: MFCD00671100
- Inchi: 1S/C7H5Br2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2
- InChI Key: RCPAZWISSAVDEA-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(C=O)=C1N)Br
Computed Properties
- Exact Mass: 276.87400
- Monoisotopic Mass: 276.873789
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.6
- Topological Polar Surface Area: 43.1
Experimental Properties
- Color/Form: Yellow powder
- Density: 2.0123 (rough estimate)
- Melting Point: 130-135 °C (lit.)
- Boiling Point: 319.9℃/760mmHg
- Flash Point: 147.3±27.9 °C
- Refractive Index: 1.6400 (estimate)
- PSA: 43.09000
- LogP: 3.18750
- Sensitiveness: Air Sensitive
- Solubility: Not determined
2-Amino-3,5-dibromobenzaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: S37/39-S26-S36
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
2-Amino-3,5-dibromobenzaldehyde Customs Data
- HS CODE:2922399090
- Customs Data:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Amino-3,5-dibromobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 463469-5G |
2-Amino-3,5-dibromobenzaldehyde |
50910-55-9 | 5g |
¥719.35 | 2023-12-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 463469-25G |
2-Amino-3,5-dibromobenzaldehyde |
50910-55-9 | 97% | 25G |
¥295.45 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D832382-500g |
3,5-Dibromoanthranilaldehyde |
50910-55-9 | 98% | 500g |
1,830.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KL018-5g |
2-Amino-3,5-dibromobenzaldehyde |
50910-55-9 | 99% | 5g |
¥60.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KL018-100g |
2-Amino-3,5-dibromobenzaldehyde |
50910-55-9 | 99% | 100g |
¥499.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KL018-25g |
2-Amino-3,5-dibromobenzaldehyde |
50910-55-9 | 99% | 25g |
¥200.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KL018-1g |
2-Amino-3,5-dibromobenzaldehyde |
50910-55-9 | 99% | 1g |
¥41.0 | 2022-06-10 | |
| Fluorochem | 212723-10g |
2-Amino-3,5-dibromobenzaldehyde |
50910-55-9 | 95% | 10g |
£13.00 | 2022-03-01 | |
| Fluorochem | 212723-25g |
2-Amino-3,5-dibromobenzaldehyde |
50910-55-9 | 95% | 25g |
£25.00 | 2022-03-01 | |
| Fluorochem | 212723-100g |
2-Amino-3,5-dibromobenzaldehyde |
50910-55-9 | 95% | 100g |
£62.00 | 2022-03-01 |
2-Amino-3,5-dibromobenzaldehyde Suppliers
2-Amino-3,5-dibromobenzaldehyde Related Literature
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Additional information on 2-Amino-3,5-dibromobenzaldehyde
Introduction to 2-Amino-3,5-dibromobenzaldehyde (CAS No. 50910-55-9)
2-Amino-3,5-dibromobenzaldehyde, with the chemical formula C7H3Br2NO and CAS number 50910-55-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of both amino and aldehyde functional groups alongside bromine substituents, make it a versatile building block for further chemical modifications and derivatization.
The structure of 2-amino-3,5-dibromobenzaldehyde consists of a benzene ring substituted with two bromine atoms at the 3rd and 5th positions, with an amino group (-NH2) at the 2nd position and an aldehyde group (-CHO) at the 1st position. This arrangement imparts distinct electronic and steric properties to the molecule, which are highly valuable in medicinal chemistry. The bromine atoms enhance electrophilic aromatic substitution reactions, while the amino group allows for further functionalization via reductive amination or diazotization reactions. The aldehyde group, on the other hand, is a reactive site for condensation reactions with various nucleophiles, facilitating the synthesis of heterocyclic compounds.
In recent years, 2-amino-3,5-dibromobenzaldehyde has been extensively studied for its potential applications in drug discovery. One of the most promising areas of research involves its use in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently dysregulated in diseases such as cancer. By designing molecules that specifically inhibit kinase activity, researchers aim to develop targeted therapies that can modulate these pathways effectively. The brominated aromatic system of 2-amino-3,5-dibromobenzaldehyde provides an excellent scaffold for constructing kinase inhibitors due to its ability to engage in hydrophobic interactions and hydrogen bonding with target proteins.
Recent studies have highlighted the utility of 2-amino-3,5-dibromobenzaldehyde in the development of small-molecule inhibitors against tyrosine kinases. For instance, derivatives of this compound have been shown to exhibit potent inhibitory activity against mutant forms of the BCR-ABL tyrosine kinase, which is associated with chronic myeloid leukemia (CML). The mechanism of action involves the binding of the compound to the ATP-binding site of the kinase, thereby blocking its catalytic activity. The presence of multiple halogen atoms enhances binding affinity through halogen bonding interactions with conserved residues in the kinase active site.
Another area where 2-amino-3,5-dibromobenzaldehyde has shown significant promise is in the synthesis of antiviral agents. Viruses rely on host cellular machinery for replication, and inhibiting key viral enzymes or proteins can disrupt their life cycle. Researchers have utilized 2-amino-3,5-dibromobenzaldehyde as a precursor in the synthesis of compounds that target viral proteases and polymerases. These derivatives have demonstrated efficacy against various RNA viruses by interfering with critical steps in viral replication. The versatility of 2-amino-3,5-dibromobenzaldehyde allows for modifications that can fine-tune its interactions with viral targets, making it a valuable tool in antiviral drug design.
The pharmaceutical industry has also explored 2-amino-3,5-dibromobenzaldehyde as a building block for anti-inflammatory agents. Inflammation is a hallmark of many chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. By developing molecules that selectively inhibit inflammatory pathways, researchers aim to reduce symptoms and prevent long-term damage. Compounds derived from 2-amino-3,5-dibromobenzaldehyde have been shown to modulate cytokine production and inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. These findings underscore the potential of 2-amino-3,5-dibromobenzaldehyde as a scaffold for developing novel anti-inflammatory therapies.
In addition to its applications in drug discovery, 2-amino-3,5-dibromobenzaldehyde has found utility in materials science and agrochemical research. Its unique structural features make it a suitable candidate for designing advanced materials with specific electronic properties. For example, derivatives of this compound have been incorporated into organic semiconductors due to their ability to form stable π-conjugated systems. These materials exhibit promising applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
The agrochemical sector has also benefited from the use of 2-amino-3,5-dibromobenzaldehyde as an intermediate in synthesizing novel pesticides and herbicides. These compounds target specific enzymes or receptors in pests, disrupting their metabolic processes or growth patterns. The bromine substituents enhance bioactivity by improving lipophilicity and binding affinity, while the amino group allows for further derivatization to optimize efficacy and environmental safety.
The synthetic chemistry associated with 2-amino-3,
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